(2-Fluoro-benzyl)-isopropyl-amine

Description

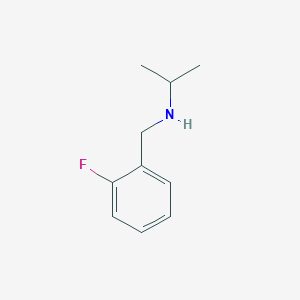

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECOIFWUUTVTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589338 | |

| Record name | N-[(2-Fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921074-63-7 | |

| Record name | 2-Fluoro-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921074-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity Profiles and Mechanistic Investigations of 2 Fluoro Benzyl Isopropyl Amine

Transformations Involving the Secondary Amine Functionality

The secondary amine group is a key site for various chemical modifications, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of (2-Fluoro-benzyl)-isopropyl-amine makes it nucleophilic, enabling it to participate in N-alkylation and N-acylation reactions to form tertiary amines and amides, respectively.

N-Alkylation involves the formation of a new carbon-nitrogen bond. A common method is the reaction with alkyl halides. For instance, this compound can be alkylated by reacting it with an alkyl halide, such as methyl iodide, to yield the corresponding tertiary amine. Another significant approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. acs.org This process is considered a green and atom-economical method for preparing amines. researchgate.net In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an iminium ion. The "borrowed" hydrogen is then used to reduce the iminium ion to the tertiary amine. acs.org

N-Acylation is the reaction of the secondary amine with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base, to form an amide. youtube.com For example, reacting this compound with acetyl chloride would yield N-(2-fluorobenzyl)-N-isopropylacetamide. This reaction is generally robust and high-yielding.

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base, Solvent (e.g., CH₃CN) |

| N-Alkylation (Borrowing Hydrogen) | Alcohol (e.g., R-CH₂OH) | Tertiary Amine | Metal Catalyst (e.g., Ni, Ru, Ir), Heat acs.orgresearchgate.netorganic-chemistry.org |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine, NaOH), Solvent (e.g., CH₂Cl₂) youtube.com |

Oxidation Pathways of the Amine Group to Nitrogenous Products

The oxidation of secondary amines like this compound can lead to a variety of nitrogen-containing products, depending on the oxidizing agent and reaction conditions. libretexts.org Common oxidizing agents include hydrogen peroxide, peroxy acids, and potassium permanganate.

The initial oxidation product of a secondary amine is often a hydroxylamine (B1172632). libretexts.orgyoutube.com This intermediate can sometimes be isolated, but it is often readily oxidized further. uomustansiriyah.edu.iq Further oxidation of the hydroxylamine can lead to the formation of a nitrone. uomustansiriyah.edu.iq In some cases, oxidative N-dealkylation can occur, which involves the removal of one of the alkyl groups (isopropyl or 2-fluorobenzyl) to yield a primary amine and a carbonyl compound (acetone or 2-fluorobenzaldehyde (B47322), respectively). uomustansiriyah.edu.iq This process often proceeds through a carbinolamine intermediate. uomustansiriyah.edu.iq

| Oxidizing Agent | Potential Product(s) | General Pathway |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) or Peroxy Acids | N-(2-Fluorobenzyl)-N-isopropylhydroxylamine, Nitrone | N-Oxidation libretexts.orgyoutube.com |

| Stronger Oxidizing Agents (e.g., KMnO₄) | N-dealkylation products (e.g., 2-Fluorobenzylamine (B1294385), Isopropylamine (B41738), Aldehydes/Ketones) | Oxidative C-N bond cleavage uomustansiriyah.edu.iq |

Reduction Reactions Leading to Tertiary Amines

While secondary amines are themselves reduced products, they can be converted to tertiary amines through multi-step reductive processes. A primary method for this transformation is reductive amination . youtube.com

In this two-part process, this compound is first reacted with an aldehyde or a ketone to form an enamine or an iminium ion intermediate. youtube.comyoutube.com This intermediate is then reduced in the second step to yield a tertiary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt). youtube.comlibretexts.org For example, the reaction with cyclopentanone (B42830) would first form an enamine, which upon reduction with sodium borohydride, would yield N-(2-fluorobenzyl)-N-isopropylcyclopentanamine. youtube.com

Another pathway involves the N-acylation of the secondary amine to form a tertiary amide, as described in section 3.1.1. This amide can then be reduced to the corresponding tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org

| Method | Step 1 Reagents | Step 2 Reagents | Product Type |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone (e.g., Cyclopentanone) | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) youtube.com | Tertiary Amine |

| Amide Reduction | Acid Chloride (e.g., RCOCl) | Reducing Agent (e.g., LiAlH₄) youtube.comlibretexts.org | Tertiary Amine |

Reactivity of the Fluoro-Substituted Aromatic Moiety

The 2-fluorobenzyl group provides a second site of reactivity, centered on the aromatic ring and the fluorine substituent.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The fluorine atom on the benzene (B151609) ring can be displaced by a nucleophile in a Nucleophilic Aromatic Substitution (SₙAr) reaction. youtube.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the strength of the nucleophile. Generally, SₙAr is facilitated by the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluorine). youtube.com

In this compound, the benzylamine (B48309) substituent is generally considered to be weakly electron-donating or activating, which would disfavor a classical SₙAr reaction. However, substitution can still be achieved under specific conditions. The use of very strong nucleophiles, such as amide ions (e.g., NaNH₂), can promote substitution, sometimes through a benzyne (B1209423) intermediate mechanism. masterorganicchemistry.com Furthermore, modern methods like organic photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes under mild conditions with nucleophiles such as azoles, amines, and carboxylic acids. nih.gov

| Nucleophile | Reaction Conditions | Potential Product | Mechanism Notes |

|---|---|---|---|

| Strongly Basic Nucleophiles (e.g., NaNH₂) | High Temperature, Strong Base | Mixture of ortho- and meta-substituted products | May proceed via a benzyne intermediate masterorganicchemistry.com |

| Amines, Azoles, Carboxylic Acids | Photoredox Catalyst, Light | Direct substitution product | Cation radical-accelerated SₙAr nih.gov |

| Amines (e.g., Dimethylamine from DMF) | Hydroxide-assisted thermal decomposition of DMF | N,N-Dimethyl-2-(isopropylaminomethyl)aniline | Tolerant of various functional groups nih.gov |

Electrophilic Aromatic Substitution for Further Functionalization

The aromatic ring of this compound can undergo Electrophilic Aromatic Substitution (EAS) to introduce new functional groups. youtube.com The position of substitution is directed by the existing substituents: the fluorine atom and the benzyl-isopropyl-amine group.

The fluorine atom is an ortho-, para-directing group, but it is deactivating due to its strong inductive electron-withdrawing effect. researchgate.net Conversely, the alkylamine group attached to the benzylic carbon is an activating, ortho-, para-directing group. The combined effect of these two substituents will determine the regioselectivity of the reaction. The activating effect of the alkylbenzyl group is likely to dominate over the deactivating effect of the fluorine. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the benzylamine group (positions 3, 5, and the carbon bearing the fluorine). However, steric hindrance from the bulky isopropylamine group may disfavor substitution at the ortho position (position 3). The fluorine at position 2 also directs ortho and para, meaning it directs to positions 3 and 5. Thus, substitution is most favored at position 5 (para to the fluorine and meta to the benzylamine) and position 3 (ortho to both). The outcome will depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. youtube.comlibretexts.org

| EAS Reaction | Reagents | Major Product(s) | Directing Group Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Substitution likely at C3 and C5 positions |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative | Substitution likely at C3 and C5 positions |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivative | Substitution likely at C5 due to steric bulk |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative | Substitution likely at C5 due to steric bulk and catalyst coordination with amine |

Mechanistic Studies of Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its structural components: the nucleophilic secondary amine, the electron-withdrawing fluorine atom on the benzene ring, and the sterically demanding isopropyl group. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from studies of analogous N-benzylated amines and related compounds.

Elucidation of Reaction Pathways and Intermediates

The reactivity of this compound is centered around the nitrogen atom's lone pair of electrons, making it a potent nucleophile. Common transformations involve N-alkylation, acylation, and oxidation reactions. The pathways for these transformations are influenced by the nature of the electrophile and the reaction conditions.

One fundamental reaction pathway is N-alkylation , where the amine reacts with an alkyl halide. This is a classic SN2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. The reaction proceeds through a transition state where the N-C bond is forming and the C-halide bond is breaking.

Another significant reaction pathway is acylation , the reaction with acylating agents like acid chlorides or anhydrides to form amides. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. This addition is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of the corresponding N-(2-fluoro-benzyl)-N-isopropylamide. The reaction typically proceeds via a tetrahedral intermediate.

Oxidative coupling reactions of benzylamines can also occur, often catalyzed by transition metals. researchgate.net These reactions can lead to the formation of imines through a proposed mechanism involving the single-electron oxidation of the amine to a nitrogen radical cation intermediate. researchgate.net Subsequent deprotonation and further oxidation would yield the corresponding imine.

In the context of multi-component reactions, benzylamines can participate in complex transformations. For instance, in reactions with diethyl phosphite (B83602) and triethyl orthoformate, benzylamines can lead to the formation of N-benzylaminobenzylphosphonic acids. mdpi.com The proposed mechanism involves the initial formation of an N-benzylidenebenzylamine intermediate, which then undergoes nucleophilic addition of the phosphite. mdpi.com

A plausible reaction network for transformations involving this compound is the "borrowing hydrogen" methodology, particularly in reactions with alcohols catalyzed by transition metals. nih.govacs.org This process involves the temporary dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine intermediate. The subsequent reduction of this imine by the "borrowed" hydrogen regenerates the catalyst and yields the N-alkylated product. nih.gov

| Reaction Type | Reagents | Key Intermediates | Product Type |

| N-Alkylation | Alkyl Halide | Quaternary ammonium salt transition state | Quaternary Ammonium Salt |

| N-Acylation | Acid Chloride/Anhydride | Tetrahedral intermediate | Amide |

| Oxidative Coupling | Oxidant/Catalyst | Nitrogen radical cation, Imine | Imine |

| "Borrowing Hydrogen" | Alcohol, Catalyst | Imine | N-Alkylated Amine |

Influence of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of this compound is significantly modulated by both steric and electronic factors, which influence the kinetics and selectivity of its chemical transformations.

Electronic Effects:

The presence of a fluorine atom at the ortho-position of the benzyl (B1604629) group exerts a strong inductive electron-withdrawing effect (-I effect). This effect reduces the electron density on the benzylic carbon and, to a lesser extent, on the nitrogen atom. A lower electron density on the nitrogen atom decreases its nucleophilicity, which would be expected to slow down the rate of reactions where the amine acts as a nucleophile, such as N-alkylation and N-acylation.

However, the fluorine atom also possesses lone pairs of electrons that can participate in a mesomeric electron-donating effect (+M effect or resonance). In the case of a 2-fluoro substituent, this resonance effect can partially counteract the inductive effect, although the inductive effect is generally considered to be dominant for halogens. researchgate.net The net electronic effect of the 2-fluoro-benzyl group is a slightly deactivating one on the amine's nucleophilicity compared to an unsubstituted benzyl group. This can be a determining factor in competitive reactions, influencing selectivity.

Steric Effects:

The isopropyl group attached to the nitrogen atom introduces significant steric hindrance . This bulky group physically obstructs the approach of electrophiles to the nitrogen's lone pair. acs.orgosti.gov This steric hindrance has a profound impact on reaction kinetics, generally slowing down the rate of reaction compared to less hindered amines like N-methyl-benzylamine.

In reactions where a transition state with increased steric crowding is formed, such as SN2 reactions, the activation energy will be higher, leading to a slower reaction rate. For example, the formation of a quaternary ammonium salt by reaction with a bulky alkyl halide would be significantly slower for this compound than for a less substituted amine.

The interplay of these steric and electronic effects can also influence the selectivity of reactions. For instance, in a competition between two different electrophiles, the steric hindrance of the isopropyl group might favor reaction with the smaller, less sterically demanding electrophile. Similarly, the electronic nature of the 2-fluoro-benzyl group can influence regioselectivity in reactions involving the aromatic ring, although reactions at the amine are more common.

The stability of reaction intermediates and products is also affected. The steric strain in a highly substituted product, such as a quaternary ammonium salt with multiple bulky groups, can render the product less stable and potentially favor alternative reaction pathways or equilibria that minimize steric interactions. rsc.org

| Feature | Effect | Impact on Reactivity |

| 2-Fluoro Substituent | Inductive Effect (-I) | Decreases nitrogen nucleophilicity, slows reaction rates. |

| 2-Fluoro Substituent | Mesomeric Effect (+M) | Partially counteracts the -I effect. |

| Isopropyl Group | Steric Hindrance | Hinders approach of electrophiles, slows reaction rates, influences selectivity. |

Advanced Applications in Organic Synthesis and Materials Science

(2-Fluoro-benzyl)-isopropyl-amine as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound offers chemists a tool to introduce both a 2-fluorobenzyl moiety and an isopropylamine (B41738) group into a target molecule. The presence of the fluorine atom can significantly influence the electronic properties and reactivity of the compound, a feature that is highly sought after in modern synthetic chemistry.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The synthesis of these complex structures often relies on the use of versatile building blocks. Amines are crucial nucleophiles in reactions that form nitrogen-containing heterocyclic rings. frontiersin.org The formation of these systems can occur through various pathways, including condensation reactions and multi-component reactions where several starting materials combine in a single step. frontiersin.org While direct examples detailing the use of this compound are not prevalent, its structure is analogous to amines used in the synthesis of diverse heterocyclic systems. The general principle involves reacting an amine with compounds containing multiple electrophilic sites to construct the desired ring structure.

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common synthetic route to quinazolines involves the cyclization of 2-aminobenzylamines with various carbon sources like aldehydes or nitriles. organic-chemistry.orgbeilstein-journals.orgnih.gov These reactions can be catalyzed by different metals or can proceed under metal-free conditions. nih.govfrontiersin.org

Although this compound is not a direct analogue of 2-aminobenzylamine, its secondary amine functionality allows it to participate in reactions to form other nitrogen-containing scaffolds. For instance, secondary amines are used in various cyclization and condensation reactions to build complex molecular architectures. The table below summarizes established methods for synthesizing quinazolines from related amine precursors, illustrating the types of reactions where a molecule like this compound could potentially be adapted or used in multi-step pathways.

| Precursor(s) | Reagent/Catalyst | Product Type | Ref. |

| 2-Aminobenzylamine, Benzylamine (B48309) | 4,6-dihydoxysalicylic acid, BF₃·Et₂O, O₂ | 2-Arylquinazoline | nih.gov |

| 2-Aminobenzophenone, Benzylamine | I₂, O₂ | 2-Arylquinazoline | nih.gov |

| (2-Bromophenyl)methylamine, Amidine hydrochloride | CuBr, Air | Quinazoline | organic-chemistry.org |

| 2-Aminobenzylamine, Benzyl (B1604629) alcohol | Nickel catalyst | Quinazoline | organic-chemistry.org |

This table presents examples of synthetic routes to quinazolines using precursors related to the structural motifs found in this compound.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Structure-activity relationship (SAR) studies systematically modify a lead compound's structure to observe the effect on its biological activity.

The 2-fluorobenzyl group present in this compound makes it an ideal building block for creating fluorinated analogues for SAR studies. By incorporating this amine, chemists can investigate how the presence and position of a fluorine atom on the phenyl ring affect a molecule's interaction with its biological target. For example, in a study on pyrimidine (B1678525) derivatives as anticancer agents, the strategic substitution of groups, including the introduction of fluorine, was shown to have a substantial impact on the compound's potency. acs.org This underscores the importance of having access to fluorinated building blocks like this compound to fine-tune the properties of new therapeutic agents.

Potential in Novel Material Design and Exploration

The search for new materials with unique properties is a driving force in materials science. Organic molecules are increasingly being used as the fundamental components for these materials, from polymers to advanced electronic devices.

The electronic and optical properties of materials composed of light elements like carbon, nitrogen, and oxygen can be precisely tuned by altering their chemical structure. nih.gov The incorporation of fluorine atoms into organic materials is a known method for modifying their electronic characteristics, such as their conductivity and energy levels.

This compound, containing both a fluorinated ring and a nitrogen atom, possesses features that are desirable in the design of functional organic materials. nih.gov While specific applications of this compound in materials science are still emerging, it represents a potential building block for synthesizing larger, conjugated systems. Such systems are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amine group can serve as a reactive handle for polymerization or for anchoring the molecule to surfaces, enabling the construction of well-ordered molecular assemblies and thin films. nih.gov

Computational and Theoretical Chemistry Studies of 2 Fluoro Benzyl Isopropyl Amine

Quantum Chemical Characterization of Molecular Structure and Properties

A thorough quantum chemical characterization of (2-Fluoro-benzyl)-isopropyl-amine would provide fundamental data on its three-dimensional structure and intrinsic properties. This would typically involve geometry optimization to find the most stable arrangement of its atoms and calculations of its energy.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimal molecular geometry, bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state.

While specific DFT data for this compound is not published, a hypothetical study would likely employ a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The results of such a study would be presented in a table format, detailing the key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | Data not available |

| C-N | Data not available | |

| N-C(isopropyl) | Data not available | |

| Bond Angle | C-C-F | Data not available |

| C-N-C(isopropyl) | Data not available | |

| Dihedral Angle | F-C-C-N | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT study would provide. No experimental or calculated values for this compound have been found in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT is used to calculate the energies of electronic excitations, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. These theoretical predictions are crucial for interpreting experimental spectroscopic data.

A TD-DFT study on this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption.

Table 2: Hypothetical Predicted Electronic Excitation Properties of this compound from TD-DFT Calculations

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

Note: This table represents the type of data that would be generated from a TD-DFT analysis. Specific values for this compound are not available in published research.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity. Analysis of the frontier molecular orbitals, charge distribution, and bonding characteristics provides a detailed picture of its electronic nature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A computational study would calculate the energies of these orbitals and the resulting energy gap.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The values in this table are placeholders to illustrate the output of a HOMO-LUMO analysis. No such data has been found for the title compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, an MEP map would likely show negative potential around the fluorine and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

Detailed computational studies focusing specifically on the conformational landscape of this compound are not extensively available in peer-reviewed literature. However, theoretical investigations into structurally related molecules, such as ortho-fluorinated 2-phenylethylamine and benzyl (B1604629) fluoride (B91410), provide a framework for understanding the likely conformational preferences and dynamics of this compound. nih.govresearchgate.net

Elucidation of Stable Conformations and Rotational Barriers

Computational methods, particularly density functional theory (DFT), are instrumental in identifying the stable conformations of flexible molecules like this compound. These conformations arise from rotations around single bonds, primarily the C-N bond and the bond connecting the benzyl group to the nitrogen atom. For the related molecule, 2-(2-fluoro-phenyl)-ethylamine, DFT calculations have successfully predicted the most stable gauche conformer. nih.gov Similar calculations for this compound would likely reveal multiple low-energy conformations.

The rotational barriers between these stable conformers can also be calculated. For instance, studies on benzyl fluoride have determined the twofold barrier to rotation about the Cα-C(aryl) bond, which changes depending on the solvent environment. researchgate.net A similar approach for this compound would involve mapping the potential energy surface as a function of the dihedral angles of interest. Theoretical calculations on the isopropyl radical have also provided insights into the barriers of internal rotation for the methyl groups. ibm.com

Table 1: Postulated Stable Conformations of this compound

| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche | Approx. 60° | Data not available |

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms through computational modeling provides a molecular-level understanding of how chemical transformations occur. While specific studies on the reaction mechanisms of this compound are not readily found, the principles of computational reaction dynamics can be applied.

Identification and Characterization of Transition States

A key aspect of computational reaction mechanism studies is the identification and characterization of transition states. These high-energy structures connect reactants to products on the potential energy surface. For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods would be used to locate the geometry of the transition state and calculate its energy. For example, in SN2 reactions, computational analysis has been used to study the electrostatic interactions in the transition state of benzyl electrophiles. nih.gov

Investigation of Reaction Pathways and Energy Landscapes

Once transition states are identified, the entire reaction pathway can be mapped out, creating an energy landscape. This landscape illustrates the energy changes that occur as the reaction progresses from reactants through transition states to products. This type of analysis would reveal the activation energy of the reaction and whether the reaction is kinetically or thermodynamically controlled.

Prediction of Chemical Reactivity and Selectivity Parameters

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for predicting the chemical reactivity and selectivity of molecules. arxiv.org These methods rely on the calculation of various global and local reactivity descriptors.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule is generally less reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. arxiv.org For this compound, these calculations would identify which atoms are most susceptible to chemical attack.

Table 2: Calculated Reactivity Descriptors for a Hypothetical Molecule

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Fukui Function (f+) at Nitrogen | Data not available |

Solvent Effects on Molecular and Electronic Properties of this compound

Detailed Research Findings from Analogous Systems

Theoretical studies on structurally related molecules, such as flexible amines and fluorinated aromatic compounds, provide a framework for understanding how solvents can modulate the properties of this compound. The primary mechanisms of solvent influence are through nonspecific electrostatic interactions (dipole-dipole, dipole-induced dipole) and specific interactions like hydrogen bonding.

Impact on Molecular Conformation:

The conformation of this compound is determined by the torsion angles around the C-N bond between the benzyl and isopropyl groups, and the C-C bond of the benzyl moiety. In the gas phase or in non-polar solvents, intramolecular forces, such as steric hindrance and weak intramolecular hydrogen bonds, would likely dictate the preferred geometry.

In polar solvents, the molecule's dipole moment will interact with the solvent's electric field. This interaction can stabilize conformers with larger dipole moments. For flexible molecules, this often leads to a shift in the conformational equilibrium towards more extended or open structures that allow for better solvation of polar groups. Computational studies on various flexible drug-like molecules have demonstrated that solvation can significantly alter the relative energies of different conformers. For instance, conformations that are stable in the gas phase may become less favorable in a polar solvent if a different conformation allows for stronger solute-solvent interactions. The inclusion of a solvent model in computational calculations can greatly impact the relative stabilities of conformers.

Impact on Electronic Properties:

The electronic properties of a molecule, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), are also influenced by the solvent. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of this.

Theoretical investigations on other fluorinated aromatic compounds have shown a redshift (a shift to longer wavelengths) in the electronic absorption spectrum with increasing solvent polarity. scispace.com This phenomenon is attributed to the differential stabilization of the ground and excited states by the solvent. Typically, the excited state is more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, leading to a smaller energy gap for electronic transitions. scispace.com

To illustrate the potential magnitude of these effects, the following tables present data from computational studies on analogous compounds.

Table 1: Hypothetical Solvent Effects on the Relative Conformational Energy of a Flexible Benzylamine (B48309)

This table illustrates how the relative energy of different conformers of a flexible benzylamine might change with solvent polarity. Conformer A represents a folded structure, while Conformer B is a more extended structure.

| Solvent | Dielectric Constant (ε) | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) |

| Gas Phase | 1 | 0.0 | 1.5 |

| Chloroform | 4.8 | 0.2 | 1.0 |

| Acetonitrile | 37.5 | 0.8 | 0.5 |

| Water | 78.4 | 1.2 | 0.0 |

This data is illustrative and based on general principles observed in computational studies of flexible molecules.

Table 2: Solvent-Induced Shifts in the Maximum Absorption Wavelength (λmax) for an Analogous Fluorinated Aromatic Compound

This table shows the calculated shift in the primary electronic absorption peak for a model fluorinated aromatic compound in solvents of varying polarity, demonstrating a typical solvatochromic redshift.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Gas Phase | 1 | 260 |

| Hexane | 1.9 | 262 |

| Dichloromethane | 8.9 | 268 |

| Acetonitrile | 37.5 | 272 |

| Water | 78.4 | 275 |

This data is based on trends observed in TD-DFT studies of similar aromatic compounds and is intended for illustrative purposes. scispace.com

Q & A

Q. What are the standard synthetic routes for (2-Fluoro-benzyl)-isopropyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common route involves dehydrofluorination, nitro reduction, and oxidative cyclocondensation. For example, reacting o-fluoronitrobenzene with p-chloroaniline and isopropyl-amine under controlled conditions (e.g., 80–120°C, inert atmosphere) yields intermediates that undergo cyclization. Optimization includes:

- Catalyst selection : Palladium or nickel catalysts for nitro reduction (e.g., H₂/Pd-C).

- Temperature control : Gradual heating to avoid side reactions like over-fluorination.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .

Table: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dehydrofluorination | KOH, DMF, 100°C | 65–75 |

| Nitro Reduction | H₂/Pd-C, EtOH, 50°C | 80–85 |

| Amine Formation | Isopropyl-amine, reflux | 70–78 |

Q. How can researchers characterize this compound using spectroscopic and computational methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies benzyl protons (δ 7.2–7.4 ppm) and isopropyl methyl groups (δ 1.1–1.3 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 177.29 g/mol via ESI+) .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1500 cm⁻¹ (C-F stretch) confirm functional groups.

- Computational Validation : Databases like Reaxys or PubChem cross-verify structural data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Quench reactive byproducts (e.g., fluorinated compounds) with aqueous NaOH before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies. For example, pressor activity in cardiovascular studies may vary due to receptor affinity assays vs. in vivo models .

- Statistical Re-evaluation : Apply meta-analysis tools to aggregate data, identifying outliers or confounding variables (e.g., solvent effects in bioassays) .

- Dose-Response Replication : Validate conflicting results using standardized protocols (e.g., OECD guidelines).

Q. What advanced purification techniques ensure high-purity this compound for pharmacological studies?

- Methodological Answer :

- Crystallization : Use solvent mixtures (ethanol/water) to isolate crystals; monitor purity via HPLC (≥98% area under the curve).

- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradient) removes polar impurities.

- Patent Methods : Refer to European Patent Bulletin protocols for methyl-carbamate derivatives, adapting temperature-controlled recrystallization .

Q. How can AI-driven retrosynthesis tools improve the design of novel this compound analogs?

- Methodological Answer :

- Database Integration : Tools like Pistachio or Reaxys predict feasible routes by analyzing >10⁶ reactions, prioritizing steps with high Template Relevance Scores (e.g., 0.85–0.95 plausibility) .

- Route Optimization : AI models evaluate cost, step count, and environmental impact. For example, replacing toxic reagents (e.g., phosgene) with carbonyldiimidazole in carbamate formation.

- Case Study : A 2023 study generated 6 viable routes for fluorinated analogs, reducing synthesis steps from 8 to 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.